molecular formula C10H16ClN3S B3038651 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane CAS No. 882748-04-1

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B3038651
CAS No.: 882748-04-1
M. Wt: 245.77 g/mol
InChI Key: XLFVRPBCBCFIPV-UHFFFAOYSA-N
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Description

The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule . The thiazole ring is planar, and its aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .

Scientific Research Applications

Chemical Reactions and Transformations

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane is involved in various chemical reactions and transformations. For instance, its derivatives undergo reactions in different pH solutions, revealing insights into hydrolysis kinetics and product identification. These reactions are significant for understanding the mechanisms of transformations in various conditions, such as different pH ranges and temperatures (Yang, 1998).

Solubility Studies

The solubility of compounds related to this compound, like diazepam, has been studied in various solvents. These studies are crucial for understanding the drug's behavior in different mediums, which is important for pharmaceutical formulations (Jouyban et al., 2010).

Synthesis of Derivatives

Research has been conducted on synthesizing various derivatives of this compound. These studies focus on developing new compounds with potential applications in medicinal chemistry, such as antimicrobial and anticancer agents (Verma et al., 2015).

Imaging and Diagnostic Applications

Some derivatives of this compound are explored for imaging applications, such as PET tracers in cancer research. These compounds can aid in diagnosing and understanding the progression of diseases (Wang et al., 2015).

Interaction with Metal Ions

Research into the interaction of diazepam and its derivatives with metal ions, like lanthanides, provides insights into the chemical properties and potential applications of these compounds in various fields, including analytical chemistry (Bayes et al., 2012).

Novel Mechanisms in Medicinal Chemistry

Compounds related to this compound have been studied for their potential in treating insomnia and other disorders, highlighting the exploration of novel mechanisms in medicinal chemistry (Cox et al., 2010).

Safety and Hazards

Thiazole derivatives can have varying safety profiles and hazards depending on their specific structures and uses. For example, some thiazole derivatives used as pesticides have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities and potential applications in medicine and other fields . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and safety profiles .

Biochemical Analysis

Biochemical Properties

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes. The interaction between this compound and these enzymes involves binding to the active site, leading to a decrease in enzyme activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions highlight the potential of this compound in modulating biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to changes in cell survival. The impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions can lead to enzyme inhibition or activation, depending on the target. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression. These molecular interactions underscore the versatility of this compound in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties, which can influence the overall effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked change in biochemical and cellular responses. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein. Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound is essential for understanding its precise biochemical effects .

Properties

IUPAC Name

2-chloro-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3S/c1-13-3-2-4-14(6-5-13)8-9-7-12-10(11)15-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVRPBCBCFIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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